2-(2-chloropyridin-4-yl)-2-methylpropanenitrile
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Overview
Description
2-(2-chloropyridin-4-yl)-2-methylpropanenitrile is an organic compound that features a pyridine ring substituted with a chlorine atom and a nitrile group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-2-methylpropanenitrile typically involves the reaction of 2-chloropyridine with a suitable nitrile precursor under controlled conditions. One common method is the reaction of 2-chloropyridine with 2-methylpropanenitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloropyridin-4-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-(2-aminopyridin-4-yl)-2-methylpropanenitrile.
Oxidation: Formation of 2-(2-chloropyridin-4-yl)-2-methylpropanoic acid.
Scientific Research Applications
2-(2-chloropyridin-4-yl)-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-(2-chloropyridin-4-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine: A simpler analog with a chlorine atom on the pyridine ring.
2-(2-chloropyridin-4-yl)acetonitrile: Similar structure but with a different nitrile substitution.
2-(2-chloropyridin-4-yl)methanol: Contains a hydroxymethyl group instead of a nitrile group.
Uniqueness
2-(2-chloropyridin-4-yl)-2-methylpropanenitrile is unique due to its combination of a nitrile group and a methyl group on the same carbon atom, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
2091129-67-6 |
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Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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